Ethyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate
Overview
Description
Ethyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate is a chemical compound with the molecular formula C10H10Br2O4 It is characterized by the presence of two bromine atoms, two hydroxyl groups, and a methyl group attached to a benzoate ester
Scientific Research Applications
Ethyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It may be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Safety and Hazards
Ethyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3) . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and using personal protective equipment .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate can be synthesized through a multi-step process involving the bromination of 2,4-dihydroxy-6-methylbenzoic acid, followed by esterification with ethanol. The bromination reaction typically requires the use of bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired positions on the aromatic ring. The esterification step involves the reaction of the brominated benzoic acid with ethanol in the presence of an acid catalyst, such as sulfuric acid, to form the ethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, with careful control of reaction conditions to ensure the purity of the final product. Industrial production may also involve additional purification steps, such as recrystallization or chromatography, to achieve the desired level of purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups on the aromatic ring can be oxidized to form quinones or other oxidized derivatives.
Reduction: The bromine atoms can be reduced to form the corresponding debrominated compounds.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Debrominated compounds.
Substitution: Compounds with new functional groups replacing the bromine atoms.
Mechanism of Action
The mechanism of action of ethyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved would vary based on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3,5-dichloro-2,4-dihydroxy-6-methylbenzoate: Similar structure but with chlorine atoms instead of bromine.
Ethyl 3,5-difluoro-2,4-dihydroxy-6-methylbenzoate: Similar structure but with fluorine atoms instead of bromine.
Ethyl 3,5-diiodo-2,4-dihydroxy-6-methylbenzoate: Similar structure but with iodine atoms instead of bromine.
Uniqueness
Ethyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate is unique due to the presence of bromine atoms, which can impart different reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atoms can influence the compound’s electronic properties, making it suitable for specific applications in chemical synthesis and research.
Properties
IUPAC Name |
ethyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Br2O4/c1-3-16-10(15)5-4(2)6(11)9(14)7(12)8(5)13/h13-14H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVOPKMSNJRHIAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(C(=C1O)Br)O)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Br2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90302227 | |
Record name | Ethyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90302227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21855-46-9 | |
Record name | NSC149785 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149785 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90302227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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